molecular formula C4H9O4S- B8699800 Butyl sulfate

Butyl sulfate

Cat. No.: B8699800
M. Wt: 153.18 g/mol
InChI Key: ZTHQBROSBNNGPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl sulfate, with the molecular formula C4H10O4S and a molecular weight of 154.18 g/mol, is a chemical compound used in professional research and development laboratories . Its density is reported to be 1.29 g/cm³ . This compound is also known by several other identifiers, including monothis compound and butylhydrogensulfate . This compound is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a quote and access detailed specifications, including CAS number 15507-13-8, for their chemical synthesis and other laboratory applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9O4S-

Molecular Weight

153.18 g/mol

IUPAC Name

butyl sulfate

InChI

InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7)/p-1

InChI Key

ZTHQBROSBNNGPU-UHFFFAOYSA-M

SMILES

CCCCOS(=O)(=O)[O-]

Canonical SMILES

CCCCOS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Butyl Sulfate Compounds

Direct Esterification Pathways to Alkyl Sulfates

Direct esterification is a common method for producing alkyl sulfates, involving the reaction of an alcohol with a sulfating agent, typically sulfuric acid. The specific product depends on the structure of the starting butanol isomer.

The reaction of butanol with sulfuric acid leads to the formation of butyl sulfate (B86663). This process is a classic example of Fischer esterification, where an alcohol and an acid react to form an ester and water. masterorganicchemistry.comchemguide.co.uk The reaction with 1-butanol (B46404) establishes an equilibrium with 1-butyl bisulfate and water. brainly.com The mechanism involves the initial protonation of the hydroxyl group of 1-butanol by sulfuric acid, which creates a good leaving group (water). Subsequently, the bisulfate ion acts as a nucleophile and attacks the carbon atom, resulting in the formation of butyl hydrogen sulfate. brainly.com This direct esterification is catalyzed by the acid itself. ontosight.aiontosight.ai In industrial processes, such as the production of butyl acrylate (B77674), butyl hydrogen sulfate is formed as a byproduct when sulfuric acid is used as a catalyst in the reaction between acrylic acid and butanol. google.com

A study on the kinetics of alcohol sulfate esterification found that for 1-butanol in 75 wt% deuterated sulfuric acid (D2SO4), the pseudo first-order rate constant (k1′) for the forward reaction was 1.8 × 10-4 s-1. oberlin.edu

Table 1: Kinetic Data for Esterification of Alcohols with Sulfuric Acid

Alcohol Sulfuric Acid Conc. (wt%) Rate Constant (k1') (s-1)
1-Butanol 75 1.8 × 10-4
Methanol (B129727) 75 3.9 × 10-4
Ethanol 75 2.6 × 10-4

Source: Oberlin College and Conservatory. oberlin.edu

Secondary-butyl sulfates are synthesized through the reaction of butenes with sulfuric acid. purdue.eduacs.org In this electrophilic addition reaction, the double bond in the butene molecule attacks the hydrogen atom of sulfuric acid, leading to the formation of a carbocation intermediate. doubtnut.com According to Markovnikov's rule, the hydrogen adds to the carbon with more hydrogen atoms, and the bisulfate ion (HSO4-) bonds to the more substituted carbon, forming an alkyl hydrogen sulfate. doubtnut.com This reaction produces an equilibrium mixture containing di-s-butyl sulfate (DBS) and s-butyl hydrogen sulfate (MBS). purdue.edu The sulfation reaction is typically carried out in the liquid phase at approximately 35°C. uomustansiriyah.edu.iq These s-butyl sulfates can then be hydrolyzed to produce 2-butanol. doubtnut.comuomustansiriyah.edu.iq The decomposition of these sec-butyl sulfates can also lead to the formation of byproducts known as conjunct polymers. researchgate.netresearchgate.net

Research into the two-step alkylation of isobutane (B21531) with butenes using sulfuric acid catalyst has shown that the formation of s-butyl sulfates is a critical first step. purdue.edu The stability and composition of the resulting mixture of di-s-butyl sulfate and s-butyl hydrogen sulfate are dependent on the molar acid-to-olefin ratio and the water content. purdue.edu

Tert-butyl hydrogen sulfate is synthesized by reacting tert-butanol (B103910) (TBA) with sulfuric acid. The reaction involves the protonation of the hydroxyl group of the alcohol by the acid, forming a tert-butyl oxonium ion, which then reacts with a bisulfate ion to yield the product. This compound often serves as a reactive intermediate. researchgate.net For instance, in the presence of sulfuric acid, tert-butanol can form a tert-butyl cation, which is a key intermediate in reactions like Friedel-Crafts alkylation. brainly.com The synthesis of tert-butyl hydroperoxide also proceeds through the formation of tert-butyl hydrogen sulfate as an intermediate from the reaction of TBA and sulfuric acid. researchgate.netacs.org

The reaction conditions for the synthesis of tert-butyl hydrogen sulfate are typically controlled to manage the exothermic nature of the reaction. In some processes, the reaction is a step in a larger synthesis, such as the production of di-tert-butyl peroxide, where optimal conditions include a molar ratio of H2SO4 to TBA of approximately 1.0. acs.org

Synthesis of Substituted Butyl Sulfate Ionic Liquids and Salts

This compound moieties are integral components of various ionic liquids (ILs) and salts, which are valued for their unique properties as solvents and catalysts.

1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]) is a well-studied acidic ionic liquid. One synthetic route involves the dropwise addition of concentrated sulfuric acid to a cooled solution of 1-butyl-3-methylimidazolium chloride in an anhydrous solvent like methylene (B1212753) chloride. sid.ir Another method is a metathesis reaction where 1-butyl-3-methylimidazolium bromide is reacted with a hydrogen sulfate salt, such as sodium hydrogen sulfate or potassium hydrogen sulfate, in a suitable solvent. nih.govmdpi.com The product is then isolated by removing the resulting sodium or potassium bromide. nih.govmdpi.com This ionic liquid has applications as a catalyst in various organic reactions, including the synthesis of dibenzoxanthenes and formylation of alcohols. mdpi.comresearchgate.netsigmaaldrich.com

Table 2: Synthesis Methods for [BMIM][HSO4]

Reactants Solvent Key Steps
1-Butyl-3-methylimidazolium chloride, Sulfuric acid Methylene chloride Dropwise addition of acid to cooled chloride solution. sid.ir
1-Butyl-3-methylimidazolium bromide, Sodium hydrogen sulfate Methanol Stirring reactants, followed by filtration and solvent evaporation. mdpi.com

Source: SID, MDPI. sid.irmdpi.com

Butyl pyridinium (B92312) hydrogen sulfate ([BPy][HSO4]) is another acidic ionic liquid. Its synthesis is typically achieved through a metathesis reaction. nih.gov In this procedure, butyl pyridinium bromide is reacted with potassium hydrogen sulfate in distilled water. nih.gov The mixture is stirred, allowing the exchange of anions to form the desired butyl pyridinium hydrogen sulfate and potassium bromide. nih.gov The product is then isolated by removing the water and the potassium bromide byproduct. nih.gov This ionic liquid has been used as a recyclable catalyst in organic synthesis, such as in the one-pot, three-component synthesis of α-aminophosphonates. scispace.comresearchgate.netresearchgate.net

A related compound, 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate ([PY-BS][HSO4]−), has been synthesized and shown to have strong Brønsted acidity, making it an effective catalyst for reactions like the synthesis of polyoxymethylene dimethyl ethers. acs.org

Butyl Sodium Sulfate Synthesis

Butyl sodium sulfate, a compound with applications as a surfactant and research chemical, is typically prepared through a two-step process. ontosight.ai The synthesis commences with the reaction of butanol with sulfuric acid to form the monobutyl ester of sulfuric acid. ontosight.ai This intermediate is then subjected to neutralization with sodium hydroxide (B78521), yielding the final product, sodium this compound. ontosight.ai The resulting compound is a white or off-white crystalline powder that exhibits high solubility in water. ontosight.ai

Another documented method involves the reaction of naphthalene (B1677914) and butanol with a mixture of concentrated sulfuric acid and fuming sulfuric acid. zjzgchem.com The reaction is maintained at a temperature of 50-55°C for several hours. zjzgchem.com Following the reaction, the acidic layer is separated, and the product is neutralized with an alkali solution. zjzgchem.com

Hybrid Nano-Catalyst Synthesis: Butyl Methyl Imidazolium (B1220033) Silica (B1680970) Sulfate

A novel hybrid nano-catalyst, butyl methyl imidazolium silica sulfate ([BMIm]SS), has been developed for specialized organic synthesis. researchgate.net The fabrication of this catalyst is a key step in its application. One approach to creating similar ionic liquids involves the synthesis of 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO₄), which can serve as both a solvent and a catalyst in various reactions. scirp.org The development of such silica-grafted ionic liquids represents a significant advancement, providing heterogeneous catalysts that are often recyclable and highly efficient. researchgate.netscirp.org The [BMIm]SS nano-catalyst has demonstrated high efficacy in catalyzing reactions such as the synthesis of 1,2-diol monoesters of ibuprofen (B1674241). researchgate.net

Advanced Synthetic Protocols and Process Optimization

Process optimization and the development of advanced synthetic protocols are critical for improving the economic viability and environmental footprint of chemical manufacturing. The following sections highlight key innovations in the synthesis of various butyl esters and peroxides.

Reactive Distillation in Butyl Ester Synthesis

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and product separation in a single unit. irjet.net This approach is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of products or byproducts (such as water) drives the reaction towards completion, enhancing conversion rates. irjet.net

The synthesis of n-butyl acetate (B1210297) from acetic acid and n-butanol is a classic example where reactive distillation offers significant advantages over conventional reactor systems. irjet.netacs.org In this process, a distillation column is packed with a structured catalytic packing, such as Sulzer KATAPAK-S, which contains an embedded solid acid catalyst like the ion-exchange resin Amberlyst-15. irjet.netacs.org The reactants are fed into the column, and as the esterification reaction proceeds in the catalytic zone, the products are simultaneously separated based on their boiling points. acs.org n-Butyl acetate, being the high-boiling component, is collected at the bottom of the column, while the azeotrope of water, n-butanol, and ester is removed from the top. acs.org This method achieves high reactant conversion and product purity, with studies reporting n-butanol conversions of up to 98.5% and n-butyl acetate purities of 96.9%. acs.org Another study utilizing a lipase (B570770) catalyst for the transesterification of ethyl acetate with n-butyl alcohol in an RD column achieved an n-butanol conversion of 93.6%. nih.gov

Table 1: Performance of Reactive Distillation in Butyl Acetate Synthesis
CatalystReaction TypeKey Findingsn-Butanol ConversionProduct PuritySource
Amberlyst-15EsterificationEquilibrium stage model accurately describes experiments with equimolar feed.98.5%96.9% acs.org
Immobilized LipaseTransesterificationOptimal conditions found via simulation and experimental testing.93.6%Not specified nih.gov

One-Pot Synthetic Strategies for Butyl Levulinate Production

Butyl levulinate is a promising biofuel additive that can be synthesized from renewable biomass resources. sciengine.com One-pot synthetic strategies, which combine multiple reaction steps into a single reactor, are being developed to make its production more efficient and economical. researchgate.netmdpi.com These processes typically involve the alcoholysis of carbohydrates like fructose (B13574), glucose, or cellulose (B213188) in a butanol medium with an acid catalyst. sciengine.com

Various catalysts have been investigated for this one-pot conversion. Ferric sulfate (Fe₂(SO₄)₃) has been identified as a highly efficient and reusable catalyst, achieving a butyl levulinate yield of 62.8 mol% from fructose at 463 K. sciengine.com The optimization of reaction parameters such as temperature, reaction time, and catalyst concentration is crucial for maximizing the yield. sciengine.comacs.org For instance, with Fe₂(SO₄)₃, an optimal fructose concentration of 25 g/L was determined to balance high yield and product concentration. sciengine.com

Ion-exchange resins, such as Dowex 50Wx2, have also been successfully employed. acs.org An optimization study using this catalyst found that the ideal conditions for maximizing butyl levulinate yield were a temperature of approximately 140°C and a 1-butanol/fructose molar ratio of 60, resulting in a maximum yield of 81.7%. acs.org These one-pot methods provide a direct and feasible pathway for converting biomass into valuable chemicals. sciengine.com

Table 2: One-Pot Synthesis of Butyl Levulinate from Fructose
CatalystFeedstockTemperatureReaction TimeMax. Yield (mol%)Source
Ferric Sulfate (Fe₂(SO₄)₃)Fructose463 K (190°C)3 hours62.8% sciengine.com
Dowex 50Wx2Fructose140°C2 hours81.7% acs.org
Sulfuric Acid (H₂SO₄)Pre-treated Cardoon190°C15 minutes (MW)~43% sciforum.net

Continuous-Flow Microreaction Systems in Butyl Hydroperoxide Synthesis

The synthesis of tert-butyl hydroperoxide (TBHP), an important organic peroxide used as a reaction initiator, is inherently hazardous due to the thermal instability of the product. acs.org Continuous-flow microreaction systems offer a powerful tool to mitigate these risks while improving efficiency. acs.orgacs.org These systems utilize micro-scale channels that provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the holdup of hazardous materials. rsc.org

The synthesis of TBHP is typically achieved through the acid-catalyzed peroxidation of tert-butanol (TBA) with hydrogen peroxide. acs.org In a microreactor system, the reactants are continuously pumped, mixed, and reacted within a controlled temperature environment. acs.org This setup allows for the use of higher temperatures and shorter residence times compared to traditional batch reactors, leading to significant improvements in productivity. acs.org Research has shown that a high TBHP concentration of 79.8% can be achieved with reduced catalyst usage and a shortened residence time. acs.org Furthermore, the use of microreactors has enabled a deeper understanding of the complex reaction network, including the formation of byproducts like di-tert-butyl peroxide (DTBP) and various olefins. acs.org This continuous-flow approach represents a major advancement in the safe and efficient production of organic peroxides. acs.org

Reaction Mechanisms and Mechanistic Studies of Butyl Sulfate Transformations

Alkylation Mechanisms Involving Butyl Sulfate (B86663) Species

Butyl sulfate, particularly dithis compound, serves as a potent alkylating agent, transferring a butyl group to various nucleophilic substrates. The mechanism of this transfer is a key aspect of its chemical behavior.

Dithis compound is a classic example of a dialkyl sulfate used for alkylation. Its reactivity stems from the electrophilic nature of the α-carbon atoms of the butyl groups and the excellent leaving group ability of the sulfate anion. The primary mechanism for alkylation by dithis compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile directly attacks one of the α-carbon atoms of the butyl groups, leading to the displacement of the this compound anion as a leaving group.

The general scheme for this reaction can be represented as: Nu:⁻ + (CH₃(CH₂)₃O)₂SO₂ → Nu-CH₂(CH₂)₂CH₃ + ⁻OSO₂(O(CH₂)₃CH₃)

Analogous to dimethyl sulfate, which predominantly alkylates nitrogen atoms in DNA bases via an SN2 mechanism, dithis compound is expected to follow a similar pathway. The choice between an SN1 and SN2 mechanism is influenced by the substrate, nucleophile, solvent, and leaving group. For primary alkyl sulfates like dithis compound, the SN2 pathway is generally favored due to the steric accessibility of the α-carbon and the instability of the primary carbocation that would be formed in an SN1 reaction.

A significant industrial application involving butyl sulfates as intermediates is the two-step alkylation of isobutane (B21531) with butenes to produce high-octane gasoline. In this process, sulfuric acid acts as a catalyst.

Step 1: Formation of Butyl Sulfates In the initial step, n-butene reacts with sulfuric acid to form sec-butyl hydrogen sulfate (MBS) and di-sec-butyl sulfate (DBS) as stable intermediates. mdpi.com This reaction proceeds through the protonation of the alkene to form a secondary carbocation, which is then attacked by the bisulfate or sulfate anion.

Step 2: Alkylation of Isobutane The this compound intermediates then react with isobutane. This step involves the transfer of a hydride ion from isobutane to the sec-butyl carbocation (formed from the this compound), generating a tert-butyl carbocation. The tert-butyl carbocation then reacts with another butene molecule, leading to a chain reaction that ultimately produces highly branched C₈ alkanes, such as trimethylpentanes. mdpi.com The quality of the resulting alkylate is highly dependent on the reaction temperature, with lower temperatures favoring the desired alkylation pathway over decomposition of the this compound intermediates. mdpi.com

A simplified representation of the process is shown in the table below:

StepReactantsIntermediates/ProductsKey Reaction Type
1 n-Butene + H₂SO₄sec-Butyl hydrogen sulfate (MBS), Di-sec-butyl sulfate (DBS)Electrophilic Addition
2 Butyl sulfates + IsobutaneTrimethylpentanes (high-octane alkylate)Alkylation/Hydride Transfer

Dithis compound is a versatile reagent for the butylation of a wide range of nucleophiles in organic synthesis. The introduction of a butyl group can significantly alter the physical and chemical properties of a molecule, such as increasing its lipophilicity.

Butylation of Phenols: Phenols can be readily O-alkylated using dithis compound under basic conditions. The base, typically a hydroxide (B78521) or carbonate, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the dithis compound in an SN2 reaction to yield the corresponding butyl phenyl ether.

Butylation of Carboxylic Acids: Carboxylic acids can be converted to their corresponding butyl esters using dithis compound. This reaction is often facilitated by a base to deprotonate the carboxylic acid, forming the carboxylate anion, which is a better nucleophile. Phase-transfer catalysis can be employed to enhance the reaction rate between the carboxylate salt (in the aqueous phase) and dithis compound (in the organic phase). mdpi.com

Butylation of Amines: Primary and secondary amines can be N-butylated by dithis compound. However, a common issue with the alkylation of amines is over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The initial alkylation of a primary amine yields a secondary amine, which is often more nucleophilic than the starting primary amine, leading to a second alkylation. Similarly, the resulting tertiary amine can be further alkylated to a quaternary ammonium salt. Careful control of reaction conditions and stoichiometry is necessary to achieve selective mono-butylation.

Hydrolytic Pathways of this compound Derivatives

This compound derivatives are susceptible to hydrolysis, a reaction that involves the cleavage of the C-O or S-O bond by water. The mechanism of hydrolysis is highly dependent on the pH of the solution.

In the presence of water, dithis compound can decompose to form butanol and sulfuric acid. The hydrolysis of optically active secondary butyl hydrogen sulfate has been studied in detail and reveals distinct mechanistic pathways in acidic and basic media.

Basic Hydrolysis: In basic solutions, the hydrolysis of (+)-sodium s-butyl sulfate proceeds slowly to yield an alcohol with an inverted configuration. The rate of this reaction is nearly independent of the hydroxide ion concentration, suggesting a rearward displacement of the sulfate ion by a water molecule in an SN2-type mechanism. This inversion of stereochemistry is a hallmark of the SN2 pathway.

The stereochemical outcomes of the hydrolysis of optically active secondary butyl hydrogen sulfate are summarized in the table below:

ConditionRateProduct ConfigurationProposed Mechanism
Basic SlowInversionSN2
Acidic RapidPartial Racemization (Net Retention)SN1-like

Nucleophilic Substitution Reactions of Sulfate Esters

The sulfate group in this compound is an excellent leaving group in nucleophilic substitution reactions. This is due to the ability of the sulfate anion to stabilize the negative charge through resonance, delocalizing it over the three oxygen atoms. This inherent stability makes the displacement of the sulfate group by a wide range of nucleophiles a thermodynamically favorable process.

The general mechanism for nucleophilic substitution on a this compound can be either SN1 or SN2, as discussed previously. For primary butyl sulfates like dithis compound, the SN2 mechanism is dominant. The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile.

Radical and Redox Reaction Mechanisms

Direct and specific information on radical and redox reaction mechanisms involving this compound is limited in the available literature. However, the behavior of related sulfate species can provide some insights into potential, albeit less common, reaction pathways.

The sulfate radical anion (SO₄•⁻) is a powerful oxidant that can be generated under certain conditions, such as the photolysis of persulfate. While there is no direct evidence of dithis compound itself readily forming radicals under typical organic synthesis conditions, it is conceivable that under high-energy conditions like photolysis or in the presence of strong single-electron transfer reagents, radical pathways could be initiated. For instance, radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) are known to initiate radical chain reactions, but their specific application to induce radical reactions with dithis compound is not well-documented. mdpi.comlibretexts.org

Regarding redox reactions, this compound is generally considered to be redox-stable under normal conditions. The sulfur atom is in its highest oxidation state (+6), making oxidation unlikely. Reduction of the sulfate group is also challenging and typically requires strong reducing agents or electrochemical methods. There is no readily available information suggesting that common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) or oxidizing agents like potassium permanganate (B83412) (KMnO₄) react with the sulfate moiety of dithis compound under standard conditions. Electrochemical oxidation and reduction of sulfate and related sulfur compounds have been studied, but these processes are generally not applied to simple alkyl sulfates like this compound in a synthetic context. mdpi.combiomedres.usmdpi.com

Sulfate Radical-Anion Initiation in Aqueous Polymerization

The initiation of aqueous polymerization by sulfate radical-anions (SO₄⁻•) is a cornerstone of producing various synthetic polymers. This process typically begins with the homolytic decomposition of a persulfate initiator, such as ammonium persulfate, often induced by heat or a reducing agent in a redox system. researchgate.netcmu.edu The decomposition generates two sulfate radical-anions. This method of generating free radicals under mild conditions is known as redox initiation and is industrially significant, particularly for low-temperature emulsion polymerizations. cmu.edu

The initiation event occurs in the aqueous phase where the water-soluble initiator decomposes. researchgate.net The resulting sulfate radical-anion is highly reactive and adds to a monomer molecule dissolved in the aqueous phase, forming an oligomeric radical. researchgate.net These oligomeric radicals, now bearing a sulfate end-group, are surface-active and play a role in stabilizing the forming polymer particles. researchgate.net For a polymerization to proceed effectively in an aqueous solution, both the monomer and the resulting polymer must have sufficient water solubility. cmu.edu

In a related mechanism known as Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP), radical anions derived from inorganic sulfites, such as SO₂⁻• from sodium dithionite, can initiate polymerization. nih.gov This radical anion can add to a monomer, leading to the initiation of new polymer chains. nih.gov However, studies have shown that the rate of direct initiation by SO₂⁻• can be negligible under certain conditions, suggesting its primary role may be as a supplemental activator and reducing agent for the catalyst. nih.gov

Initiator TypeInitiation LocusKey Characteristics
Water-Soluble (e.g., Persulfates)Aqueous PhaseForms charged oligomeric radicals that aid in colloidal stability. researchgate.net
Oil-SolublePartitions between phasesUncharged oligomeric radicals formed do not face an energetic barrier entering polymer particles. researchgate.net
Inorganic Sulfites (in SARA ATRP)Aqueous PhaseCan directly initiate chains, but may primarily act as a supplemental activator and reducing agent. nih.gov

Electron Transfer Mechanisms in Sulfate Radical Generation

The generation of sulfate radicals from precursors like persulfate (PS) or peroxymonosulfate (B1194676) (PMS) is fundamentally governed by electron transfer processes. nih.gov These processes can be initiated through various activation methods, including thermal, UV irradiation, or catalytic activation. nih.govrsc.org In catalytic systems, the mechanism often involves single electron transfer from a catalyst to the persulfate molecule, leading to the cleavage of the peroxide (O-O) bond.

One primary mechanism is the electrochemical activation of sulfate ions via direct electron transfer at the surface of an anode. acs.org Another route involves the anodic electrogeneration of persulfate, which is then activated. acs.org In photocatalytic systems, photogenerated electrons can react directly with persulfate ions to produce sulfate radicals. acs.org

The efficiency of electron transfer is critical. For instance, in cobalt-based heterogeneous catalysts, the redox cycle of cobalt, involving electron gain and loss between different valence states (e.g., Co²⁺/Co³⁺), is the key to activating PMS. acs.org Designing catalysts with electronic structures that facilitate strong adsorption and electron transfer with PMS molecules is crucial for enhancing catalytic activity. acs.org

Degradation Pathways via Sulfate Radicals (e.g., hydrogen abstraction, direct electron transfer)

Once generated, sulfate radicals (SO₄⁻•) are powerful oxidizing agents that can degrade a wide range of organic pollutants. magtech.com.cn Compared to the hydroxyl radical (•OH), the sulfate radical has a higher reduction potential, a longer half-life, greater selectivity, and is effective over a broader pH range. magtech.com.cnresearchgate.net The degradation of organic compounds by SO₄⁻• proceeds through three primary mechanisms: hydrogen abstraction, radical adduct formation (addition), and single electron transfer. magtech.com.cnresearchgate.net

Hydrogen Abstraction: The sulfate radical can abstract a hydrogen atom from an organic molecule, typically from a C-H, N-H, or O-H bond, to form HSO₄⁻ and an organic radical. This pathway is common for saturated compounds or molecules with aliphatic side chains.

Radical Adduct Formation (RAF): SO₄⁻• can add to unsaturated bonds, such as C=C double bonds in aromatic rings or alkenes. researchgate.net This forms a sulfated radical adduct, which can then undergo further reactions leading to the degradation of the parent compound.

Single Electron Transfer (SET): An electron can be transferred from the organic pollutant to the sulfate radical, resulting in the formation of a sulfate anion (SO₄²⁻) and an organic radical cation. researchgate.net The SET mechanism is a major reaction pathway for the oxidation of many compounds, particularly those with electron-donating groups. researchgate.net

The dominant pathway depends on the structure of the organic pollutant. For phenolic compounds, for example, SET is often the main reaction pathway for SO₄⁻•-initiated oxidation. researchgate.net The presence of electron-donating substituents on the organic molecule enhances its reactivity with sulfate radicals. researchgate.net In non-radical pathways, electron transfer occurs between the organic molecules and the persulfate, leading to the formation of species like singlet oxygen. nih.gov

Degradation MechanismDescriptionTypical Substrates
Hydrogen Abstraction SO₄⁻• removes a hydrogen atom from the pollutant. magtech.com.cnresearchgate.netSaturated compounds, aliphatic chains
Radical Adduct Formation SO₄⁻• adds to an unsaturated bond (e.g., C=C). magtech.com.cnresearchgate.netAromatic compounds, alkenes
Single Electron Transfer An electron is transferred from the pollutant to SO₄⁻•. magtech.com.cnresearchgate.netCompounds with electron-donating groups

Mechanistic Insights into Catalytic Reactions Involving Butyl Sulfates

Catalytic Activation Mechanisms (e.g., peroxymonosulfate activation)

The catalytic activation of peroxymonosulfate (PMS) is a key strategy in advanced oxidation processes (AOPs) for degrading persistent organic pollutants. researchgate.netnih.gov The asymmetric structure and long O-O bond in PMS facilitate its activation. rsc.org Various catalysts, including single-atom catalysts, metal oxides, and metal-organic frameworks (MOFs), are used to activate PMS and generate reactive oxygen species (ROS). acs.orgresearchgate.net

The activation can proceed through both radical and non-radical pathways, influenced by the catalyst's surface active sites. researchgate.net

Radical Pathways: In the presence of a catalyst like MnCo₂O₄.₅, PMS is activated to form sulfate (SO₄⁻•) and other radicals. rsc.org In cobalt-based catalysts such as Co₃O₄, the redox cycling between Co²⁺ and Co³⁺ is fundamental to the activation mechanism. acs.orgnih.gov The Co²⁺ sites on the catalyst surface react with PMS to generate SO₄⁻•, while Co³⁺ is regenerated. The synergy between different metals, such as Co and Mn in CoMn₂O₄, can promote this redox cycle and enhance adsorption, leading to more efficient PMS activation. acs.org

Non-Radical Pathways: Catalysts can also stimulate PMS to generate non-radical species like singlet oxygen (¹O₂) or high-valent metals (e.g., Fe(IV), Co(IV)). researchgate.net These pathways often exhibit increased selectivity and stability in complex water matrices compared to radical-based processes. researchgate.net For example, in the α-MnO₂/PMS system, the contribution of different ROS to the degradation of Rhodamine B was found to be ¹O₂ > O₂⁻• > SO₄⁻• > •OH, highlighting the significant role of non-radical species. nih.gov

The efficiency of these mechanisms is influenced by factors such as catalyst dosage, PMS concentration, pH, and temperature. rsc.orgresearchgate.net

Catalyst TypePrimary Active SpeciesActivation Mechanism
Cobalt Oxides (e.g., Co₃O₄)SO₄⁻•, •OHRedox cycling of Co²⁺/Co³⁺ facilitates electron transfer to PMS. acs.orgnih.gov
Manganese Cobaltite (MnCo₂O₄.₅)SO₄⁻•, SO₅⁻•Surface metal sites activate PMS to generate radicals. rsc.org
α-Manganese Dioxide (α-MnO₂)¹O₂, O₂⁻•, SO₄⁻•, •OHHigh content of surface hydroxyl groups and reducibility of MnO₂ activates PMS. nih.gov
Metal-Organic Frameworks (MOFs)SO₄⁻•, •OH, ¹O₂Metal centers or organic linkers facilitate electron transfer to PMS/PS. nih.gov

Ionic Liquid-Mediated Reaction Mechanisms

Ionic liquids (ILs), particularly those containing alkyl sulfate anions, can act as effective and recyclable organocatalysts in chemical syntheses. organic-chemistry.org Their negligible vapor pressure classifies them as "green" solvents, and their unique properties can be tailored to enhance reaction efficiency. organic-chemistry.orgmdpi.com

A notable example is 1-butyl-3-methylimidazolium methyl sulfate ([bmim][MeSO₄]), which has demonstrated superior catalytic efficiency in multicomponent reactions like the Biginelli reaction for synthesizing dihydropyrimidinones. organic-chemistry.org The reaction mechanism involves the ionic liquid playing a dual role. The imidazolium (B1220033) cation, with its acidic C2-hydrogen, and the alkyl sulfate anion work in concert to catalyze the reaction. organic-chemistry.org

The proposed mechanism involves the formation of an imine intermediate from the aldehyde and urea/thiourea. organic-chemistry.org The ionic liquid then facilitates the reaction between this imine and the enol form of a β-dicarbonyl compound. organic-chemistry.org Specifically, the [bmim]⁺ cation is thought to activate the carbonyl group of the aldehyde, while the [MeSO₄]⁻ anion acts as a base to promote the enolization of the β-dicarbonyl compound and the final cyclodehydration step. organic-chemistry.org This cooperative action highlights the importance of both the cation and the anion in the catalytic cycle. The ability to recover and reuse the ionic liquid for multiple cycles without significant loss of activity makes this a viable approach for sustainable chemical synthesis. organic-chemistry.org

The dissolution of biomass like cellulose (B213188) in ionic liquids is another area where the anion plays a crucial role. The dissolution mechanism primarily involves the formation of hydrogen bonds between the IL anions and the hydroxyl groups of the biopolymer, disrupting the extensive hydrogen-bonding network within the cellulose structure. mdpi.com

Role of Metal Sulfates in Biomass Conversion

Metal sulfates are employed in various biomass conversion processes, acting as catalysts or additives to influence reaction pathways and product distribution. dtu.dkrepec.org

In biomass combustion, sulfates such as ammonium sulfate, aluminum sulfate, and ferric sulfate are effective additives for converting alkali chlorides, released during combustion, into less corrosive and harmful alkali sulfates. dtu.dk The mechanism involves the thermal decomposition of the metal sulfate to release SO₃, which is a highly effective sulfating agent for gaseous alkali chlorides like KCl. dtu.dk The effectiveness of different sulfates is temperature-dependent; for example, ferric and aluminum sulfates show greater sulfation power than ammonium sulfate at temperatures between 900 and 1000°C. dtu.dk

During biomass pyrolysis, metal salts, including sulfates like copper sulfate (CuSO₄) and iron (II) sulfate (FeSO₄), can significantly alter the thermal degradation of components like cellulose. repec.org Even low concentrations of these salts can lower the main pyrolysis temperature and increase the yield of residual char. repec.org The addition of metal sulfates has been shown to increase the concentration of H₂ in the product gas while decreasing the concentrations of hydrocarbons, CO, and CO₂ compared to untreated cellulose. repec.org

In photocatalytic applications, the presence of sulfate groups on the surface of a photocatalyst can enhance biomass conversion. acs.org For instance, a sulfate group on a ZnIn₂S₄ photocatalyst acts as an electron extraction site, strengthening the chemical coupling between the photocatalyst and the biomass substrate. acs.org This facilitates efficient electron transfer from the substrate to the photocatalyst, accelerating the oxidative decomposition of the biomass and promoting H₂ production. acs.org In anoxic sediments, metal sulfates like ZnSO₄ can also influence microbial biomass and the metabolic pathways of carbon, such as methanogenesis and sulfate reduction. nih.gov

Catalysis and Applications in Organic Transformations

Butyl Sulfate (B86663) as a Reagent in Organic Synthesis

Dibutyl sulfate (DBS) is a prominent example of a this compound compound utilized as a reagent in organic synthesis. It primarily functions as an alkylating agent, facilitating the introduction of butyl groups into diverse organic molecules atamanchemicals.comuni.luthegoodscentscompany.comfoodb.cafishersci.ca. This property is particularly valuable for enhancing the reactivity and stability of molecules, finding applications in the development of pharmaceuticals and agrochemicals atamanchemicals.com.

The mechanism of action for dithis compound involves the transfer of its butyl groups to nucleophilic sites on other molecules, thereby modifying their chemical structure and properties atamanchemicals.com. Synthetically, dithis compound can be prepared through the reaction of butanol with sulfuric acid, typically requiring an acidic catalyst and controlled temperature conditions atamanchemicals.com. It is characterized by moderate solubility in organic solvents and hydrolytic instability under aqueous alkaline conditions, necessitating careful handling atamanchemicals.com. Beyond its role as an alkylating agent, dithis compound is also employed in the production of surfactants and as a plasticizer in polymer manufacturing foodb.ca.

Ionic Liquid Butyl Sulfates as Catalysts

Ionic liquids containing this compound moieties have emerged as effective and often reusable catalysts in various organic transformations, offering advantages such as mild reaction conditions and enhanced selectivity.

1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIm]HSO4) is an acidic ionic liquid widely recognized for its efficiency as both a solvent and a catalyst in organic synthesis ontosight.aifishersci.pthmdb.cacymitquimica.com. Its ability to dissolve a broad spectrum of organic and inorganic materials contributes to improved reaction yields and selectivity hmdb.ca.

Key applications of [BMIm]HSO4 as a catalyst include:

Selective nitration of phenols : In conjunction with sodium nitrate, it acts as a nitrating agent for the selective nitration of phenols to their corresponding nitro derivatives fishersci.ptcymitquimica.com.

Synthesis of 1,8-dioxo-octahydroxanthenes : It efficiently catalyzes the cyclodehydration of aldehydes and cyclic 1,3-dicarbonyl compounds to produce 1,8-dioxo-octahydroxanthenes in excellent yields and short reaction times at 80 °C fishersci.ptcymitquimica.com.

Synthesis of polysubstituted quinolines : [BMIm]HSO4 mediates the synthesis of polysubstituted quinolines from 2-aminobenzophenones and ethylacetoacetate or ketones under solvent-free conditions at 70 °C, achieving good to high yields.

One-pot synthesis of 3-substituted indoles : It serves as a green and highly efficient catalyst for the one-pot synthesis of 3-substituted indoles via a three-component coupling reaction under ultrasound irradiation at room temperature, providing high product yields and operational simplicity.

A significant advantage of [BMIm]HSO4 is its reusability; it can be easily separated from reaction mixtures, often by water extraction, and has demonstrated consistent catalytic activity over multiple cycles, such as four cycles in the synthesis of xanthenes. Furthermore, it finds use in green chemistry initiatives, including the pretreatment of lignocellulosic biomass for conversion into biofuels and valuable chemicals hmdb.ca.

Butyl methyl imidazolium (B1220033) silica (B1680970) sulfate ([BMIm]SS) represents a novel class of hybrid nano-catalysts. This material has been successfully fabricated and characterized for its application in organic synthesis. A notable application of [BMIm]SS is its catalytic role in the synthesis of new 1,2-diol monoesters of ibuprofen (B1674241) (IBP) from ibuprofen and various epoxides. The catalyst facilitates this reaction, leading to the formation of the desired monoesters in good to excellent yields.

Tetrabutyl ammonium (B1175870) hydrogen sulfate (TBAHS) is a quaternary ammonium salt widely recognized for its efficacy as a phase-transfer catalyst (PTC). TBAHS excels at facilitating reactions between reactants located in different immiscible phases, such as solid-liquid or liquid-liquid systems. Its mechanism involves forming ion pairs with reactants, thereby increasing their solubility and reactivity within the reaction medium, which ultimately enhances reaction rates and yields.

TBAHS has been effectively employed in a range of organic transformations, including:

N-alkylation reactions : It is an efficient catalyst in the N-alkylation reactions of benzanilides.

Cyclization reactions : It catalyzes the cyclization of beta-amino acids to beta-lactams.

Conversion of nitriles to amides : TBAHS facilitates the conversion of nitriles into amides.

Dehydrohalogenation : It is used in the dehydrohalogenation of aryl 2-haloethyl ethers to yield vinyl ethers.

Oxidation of alcohols : TBAHS also plays a role in the oxidation of alcohols.

Pharmaceutical synthesis : It is commonly used in the synthesis of pharmaceutical compounds, enhancing reaction efficiency.

Ion-pairing agent : In analytical chemistry, TBAHS serves as an ion-pairing agent in chromatography and electrochemistry to improve separation.

Cocatalyst : It acts as a cocatalyst in the preparation of alternating polyketones and propionic acid.

Metal Sulfate Catalysts in Butyl Ester Production

Ferric sulfate (Fe2(SO4)3) has been identified as an efficient and promising catalyst for the synthesis of butyl levulinate (BL), a compound with potential as a diesel fuel and fuel additive. This metal sulfate catalyst is particularly effective in the one-pot synthesis of BL from biomass-derived carbohydrates in a butanol medium.

Research findings highlight the high catalytic activity of ferric sulfate:

For the conversion of fructose (B13574), a remarkable BL yield of 62.8 mol% was achieved under optimized conditions: 463 K (190 °C) reaction temperature, 3 hours reaction time, a catalyst dosage of 5.0 g/L, and a fructose concentration of 25 g/L.

Ferric sulfate also demonstrated catalytic activity for other carbohydrates, yielding BL from glucose (39.6 mol%), cellulose (B213188) (30.5 mol%), inulin (B196767) (56.6 mol%), and sucrose (B13894) (50.1 mol%).

Beyond carbohydrates, ferric sulfate effectively catalyzes the production of BL from bio-furfuryl alcohol, with reported yields reaching up to 86.7%, which could be further improved to 90.7% with the addition of toluene (B28343).

A notable advantage of using ferric sulfate is its reusability. The catalyst can be easily recovered and maintains high catalytic activity even after multiple uses, demonstrated to be effective for more than three cycles in the conversion of furfuryl alcohol to BL. This approach offers an alternative to traditional Brønsted acid catalysts, avoiding the neutralization steps that typically generate significant amounts of effluents and residues.

Table 1: Butyl Levulinate Yields from Various Carbohydrates Catalyzed by Ferric Sulfate

CarbohydrateButyl Levulinate Yield (mol%)Reaction Conditions (unless specified)
Fructose62.8463 K, 3 h, 5.0 g/L catalyst, 25 g/L fructose
Glucose39.6463 K, 3 h, 5.0 g/L catalyst, 25 g/L fructose
Cellulose30.5463 K, 3 h, 5.0 g/L catalyst, 25 g/L fructose
Inulin56.6463 K, 3 h, 5.0 g/L catalyst, 25 g/L fructose
Sucrose50.1463 K, 3 h, 5.0 g/L catalyst, 25 g/L fructose
Furfuryl Alcohol86.7In n-butanol
Furfuryl Alcohol + Toluene90.7In n-butanol with toluene addition

Table 2: Catalytic Applications of 1-Butyl-3-Methylimidazolium Hydrogen Sulfate ([BMIm]HSO4)

Reaction TypeSubstratesConditionsKey Outcome/YieldsCitation
Selective NitrationPhenolsWith sodium nitrateSelective nitration to nitro derivatives fishersci.ptcymitquimica.com
Synthesis of 1,8-Dioxo-OctahydroxanthenesAldehydes, cyclic 1,3-dicarbonyl compounds80 °CExcellent yields, short reaction times
Synthesis of Polysubstituted Quinolines2-aminobenzophenones, ethylacetoacetate/ketones70 °C, solvent-free conditionsGood to high yields
One-pot Synthesis of 3-Substituted IndolesIndoles, aldehydes, N-methylanilineRoom temperature, ultrasound irradiationHigh yields, simple work-up

Copper Sulfate (CuSO4/SBA-15) in Alkylation Reactions

Research has explored the use of copper sulfate (CuSO4) supported on SBA-15 (CuSO4/SBA-15) as a heterogeneous catalyst for alkylation reactions, such as the synthesis of butylated hydroxytoluene (BHT) from p-cresol (B1678582) and isobutylene. This catalytic system demonstrates high selectivity and reusability, with 10% CuSO4/SBA-15 exhibiting notable performance in the alkylation of p-cresol. The catalytic activity is attributed to the Lewis acidity of CuSO4 and the high specific surface area of SBA-15. fishersci.se However, the available literature does not explicitly detail a direct role or application of "this compound" (e.g., butyl hydrogen sulfate or dithis compound) within the CuSO4/SBA-15 catalytic system for these specific alkylation reactions.

Synergistic Catalysis with Mixed Metal Sulfates

Synergistic catalysis involves the simultaneous activation of both nucleophilic and electrophilic species by distinct catalysts, enabling chemical transformations that might otherwise be inefficient or impossible. While various mixed metal sulfates have been investigated for their catalytic properties, such as in the butanolysis of cellulose or the dehydration of 1,4-butanediol (B3395766) to tetrahydrofuran (B95107), the specific role of "this compound" as a component or participant in these synergistic mixed metal sulfate catalytic systems is not extensively documented in the provided research. For instance, studies on the catalytic upgrading of biomass to butyl levulinate using metal sulfates (Cr(III), Fe(III), Cu(II), and Al(III) sulfates) indicated low catalytic activity for sulfates compared to chlorides, with the performance correlating with Brønsted and Lewis acidity. Another study explored the synergistic catalysis of sulfate ionic liquids and FeCl3 for the dehydration of 1,4-butanediol to tetrahydrofuran, but did not specify this compound as the ionic liquid.

This compound in Polymerization Processes

This compound, particularly monothis compound (butyl hydrogen sulfate) and its sodium salt, finds application in various polymerization processes, often acting as an initiator or playing a crucial role in the reaction mechanism.

Sulfate Radical Initiated Emulsion Polymerization

Emulsion polymerization is a heterogeneous free-radical polymerization process typically initiated by water-soluble initiators. Common initiators for sulfate radical-initiated emulsion polymerization are persulfate ions (e.g., from potassium persulfate), which thermally decompose to generate sulfate radical-anions (•OSO3–) in the aqueous phase. These radicals then react with monomer to initiate polymerization. While this compound compounds are utilized in polymerization, the provided information does not explicitly detail this compound itself as a direct source of sulfate radicals for initiating emulsion polymerization in the same manner as persulfates. However, the use of related sulfate-containing compounds, such as ferrous sulfate in redox initiator systems for n-butyl acrylate (B77674) polymerization, highlights the broader involvement of sulfate species in emulsion polymerization initiation.

Role in Tetrahydrofuran Polymerization

Monothis compound, often in its sodium salt form (sodium this compound), is specifically employed in the polymerization of tetrahydrofuran (THF). The polymerization of cyclic ethers like THF commonly proceeds via cationic ring-opening polymerization (CROP). In this context, organic sulfonic acids, which include butyl hydrogen sulfate, can act as initiators. The living character of THF polymerization allows for the preparation of polymers with well-defined end-group functionalities and narrow molecular weight distributions, often achieved by using specific initiators or termination agents.

Kinetic Aspects of Polymerization Initiation and Termination

The kinetics of polymerization, whether radical or cationic, involve several fundamental steps: initiation, propagation, termination, and chain transfer.

Propagation: Successive addition of monomer molecules to the active chain end constitutes propagation. This step is characterized by the propagation rate constant (kp).

Termination: Termination reactions lead to the deactivation of growing polymer chains. In free-radical polymerization, this typically occurs through combination or disproportionation of two radical species, often being diffusion-controlled. For living polymerizations, an ideal scenario involves negligible termination (kt = 0). The nature of the initiator and the polymerization mechanism (e.g., cationic vs. radical) significantly influence the dominant termination pathways and their respective rate constants.

Chain Transfer: This process involves the transfer of the active site from a growing polymer chain to another species (monomer, solvent, or a dedicated transfer agent), leading to the formation of a new radical or active species and the termination of the original chain.

The specific kinetic parameters (rate constants for initiation, propagation, and termination) are highly dependent on the monomer, temperature, solvent, and the nature of the initiating system, including the specific form of this compound used. For instance, in the radical polymerization of butyl acrylate, studies have investigated chain-length-dependent termination rate coefficients and the role of midchain radicals. The ability to control these kinetic aspects is vital for achieving desired polymer properties, such as molecular weight and architecture.

Advanced Analytical and Spectroscopic Characterization of Butyl Sulfate Compounds

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of butyl sulfate (B86663) and related compounds. Both gas and liquid chromatography are employed to achieve high-resolution separation and accurate quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Structural Elucidation

Gas chromatography (GC) is a powerful tool for assessing the purity of volatile and thermally stable butyl sulfate compounds. When coupled with a mass spectrometer (GC-MS), it provides detailed structural information based on the mass-to-charge ratio of fragmented ions. This combination is invaluable for identifying impurities and confirming the identity of the target analyte. For instance, GC-MS has been utilized in the determination of genotoxic impurities in various drug substances. researchgate.net The purity of raw materials like n-butanol, a precursor in the synthesis of this compound, is often confirmed using GC. google.com

The selection of the appropriate GC column and operating conditions, such as oven temperature programming, is crucial for achieving optimal separation of this compound from its potential impurities or related compounds. researchgate.net While direct GC analysis of some sulfate compounds can be challenging due to their polarity and potential for thermal degradation, derivatization techniques can sometimes be employed to enhance volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including butyl sulfates. mdpi.comsielc.comhelixchrom.comhelixchrom.com It is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC analysis.

Several HPLC methods have been developed for the analysis of sulfate compounds. Reversed-phase HPLC, often using a C18 column, is a common approach. mdpi.comresearchgate.netresearchgate.netscielo.br The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. mdpi.comresearchgate.netscielo.br For the analysis of ionic species like this compound, ion-pairing reagents such as tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) can be added to the mobile phase to improve retention and peak shape on reversed-phase columns. researchgate.netscielo.bralphachemikaindia.comrcilabscan.comnih.gov Mixed-mode HPLC columns that offer both reversed-phase and ion-exchange retention mechanisms can also be employed for the separation of ionic compounds like sulfate ions. sielc.com

Detection in HPLC is commonly performed using a UV-Visible detector, especially if the analyte possesses a chromophore. researchgate.netresearchgate.netscielo.br For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be used. sielc.comhelixchrom.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound compounds, providing insights into their molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 2D-NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

For dithis compound, the ¹H NMR spectrum typically shows characteristic signals for the protons of the butyl groups. The methylene (B1212753) protons adjacent to the sulfate group are deshielded and appear at a lower field (higher ppm value) compared to the other methylene and methyl protons of the butyl chain.

Two-dimensional NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (2D-ROESY, often referred to as NOESY in a broader context), can provide information about the spatial proximity of different nuclei, which is crucial for confirming the three-dimensional structure and understanding intermolecular interactions in ionic liquids containing alkyl sulfate anions. acs.org

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts (δ) for Dithis compound

NucleusChemical Shift (ppm)Assignment
¹H NMR
δ 3.5–4.2Methylene protons adjacent to the sulfate group (-CH₂-O-SO₂)
δ 0.8–1.6Methyl (CH₃) and other methylene (CH₂) protons of the butyl groups
¹³C NMR
δ 70–75Oxygen-bearing carbons (CH₂-O-SO₂)
δ 13–22Methyl (CH₃) and methylene (CH₂) carbons of the butyl groups

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (e.g., FTIR) for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.comtandfonline.comnih.govrsc.orgacs.org The IR spectrum of dithis compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational modes for dithis compound include the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfate group. Additionally, the C-O-S ester linkage and the C-H stretching and bending vibrations of the alkyl chains produce distinct signals in the IR spectrum.

Table 2: Characteristic IR Absorption Bands for Dithis compound

Wavenumber (cm⁻¹)Vibrational Mode
2850–2950C-H stretches (alkyl groups)
1370–1390S=O asymmetric stretch
1180–1200S=O symmetric stretch
1050–1100C-O-S ester linkage

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) (e.g., ESI-MS, HRMS, LC-MS/MS, QQQ-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and non-volatile compounds like this compound. nih.govresearchgate.netresearchgate.netmdpi.com In positive ion mode, ESI-MS of dithis compound can show the protonated molecule [M+H]⁺. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govarm.govresearchgate.netacs.orgosti.govnih.gov

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QQQ) or ion trap instruments, involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.govresearchgate.netinnovareacademics.in This technique, often coupled with liquid chromatography (LC-MS/MS), is extremely powerful for the selective and sensitive quantification of target analytes in complex mixtures. nih.govresearchgate.netinnovareacademics.in For dithis compound, CID of the protonated molecule can lead to characteristic fragment ions, providing further structural confirmation. nih.govresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. cam.ac.uk

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common thermal analysis techniques, often used in tandem to characterize materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials. For this compound-based ionic liquids, TGA reveals their decomposition temperatures. For instance, 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]) is thermally stable up to 250 °C, with a single weight loss phase between 250-300 °C. nsf.gov A study on a series of butylsulfate-based ionic liquids reported that all compounds showed a single-stage decomposition, with onset temperatures (at 5% weight loss) above 209 °C. researchgate.net The thermal stability is influenced by the cation, with one study finding the highest onset temperature for [PyrMB][BuSO4] at 277 °C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. rsc.org DSC analysis of 1-butyl-3-methylimidazolium methylsulfate (B1228091) ([Bmim][MeSO4]) revealed a glass-transition temperature at -91.9 °C and a melting temperature of -4.1 °C. acs.org In another study, DSC confirmed the absence of melting transitions up to 250 °C for a material treated with a this compound ionic liquid, highlighting its thermal stability. nih.gov DSC measurements can also reveal endothermic peaks associated with decomposition processes that might not involve significant initial weight loss. mdpi.com

CompoundTechniqueKey FindingsReference
1-butyl-3-methylimidazolium hydrogen sulphate ([Bmim]HSO4)TGAThermally stable up to 250 °C. nsf.gov
1-butyl-3-methylimidazolium hydrogen sulphate ([Bmim]HSO4)TGA/DSCInitial degradation temperature (Tonset) of 233 °C; no melting transitions up to 250 °C. nih.gov
1-butyl-3-methylimidazolium methylsulfate ([Bmim][MeSO4])TGATstart varies with heating rate. acs.org
1-butyl-3-methylimidazolium methylsulfate ([Bmim][MeSO4])DSCGlass-transition temperature: -91.9 °C; Melting temperature: -4.1 °C. acs.org
[PyrMB][BuSO4]TGADecomposition onset (5% weight loss) at 277 °C. researchgate.net
Butylsulfate-based Ionic LiquidsTGA/DSCOne-stage decomposition; onset temperatures > 209 °C. researchgate.net

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. cam.ac.ukquizlet.com Peaks in the DTA curve indicate thermal events such as phase transitions (melting, crystallization), decomposition, or solid-state reactions. cam.ac.uk An endothermic peak (trough) signifies heat absorption, while an exothermic peak indicates heat release. quizlet.com

DTA provides information similar to DSC but measures temperature differences instead of heat flow. cam.ac.uk The complexity of thermal decomposition can be effectively studied using DTA. For example, the thermal decomposition of tetrabutylammonium thiomolybdate, a complex salt containing butyl groups, was shown by DTA to be a multi-stage process. researchgate.net The DTA trace revealed a phase transition at an onset temperature of 115 °C, followed by multiple endothermic peaks at 139 °C, 157 °C, and 189 °C, each corresponding to different stages of decomposition accompanied by mass loss. researchgate.net This demonstrates the utility of DTA in elucidating complex thermal decomposition pathways of butyl-containing compounds. researchgate.net

Microscopic and Imaging Techniques

Microscopic techniques are essential for visualizing the morphology, structure, and topography of materials at the micro- and nanoscale. researchgate.net Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are particularly relevant for the characterization of solid this compound compounds or materials processed with them.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. mdpi.com It works by scanning the surface with a focused beam of electrons and detecting the secondary electrons emitted from the sample. beilstein-journals.org In a study where 1-butyl-3-methylimidazolium hydrogen sulphate was used to extract nanocellulose, SEM images revealed the needle-like morphology of the resulting product. nih.gov

Transmission Electron Microscopy (TEM) is used to view the internal structure of a sample. beilstein-journals.org A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through. TEM can reveal details about particle size, shape, and arrangement. In the same nanocellulose study, TEM analysis indicated an average particle size ranging from 50 to 60 nm. nih.gov Similarly, TEM imaging was used to analyze the effect of [Bmim][HSO4] on algae cell walls. nsf.gov These examples show that microscopic techniques are critical for linking the use of this compound compounds to the physical characteristics of the resulting materials. nih.govnsf.gov

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a pivotal technique for investigating the surface morphology and texture of materials. researchgate.net It utilizes a focused beam of high-energy electrons to generate signals from the surface of a specimen, producing detailed two-dimensional images that reveal spatial variations in properties like texture and, when combined with Energy Dispersive X-ray (EDX) spectroscopy, chemical composition. researchgate.netresearchgate.net In the context of this compound compounds, SEM is not typically used to visualize the molecule itself but rather to examine the morphology of materials in which this compound plays a key role, such as composites, nanoparticles, or structured ionic liquids.

For instance, in materials science, butyl rubber (IIR) composites are analyzed using SEM to understand their microstructure and the interaction between the rubber matrix and fillers. scientificlabs.com While not directly analyzing this compound, this application demonstrates how SEM reveals the morphology of butyl-containing polymers. More relevantly, ionic liquids (ILs) containing butyl groups, such as 1-butyl-3-methylimidazolium-based ILs, are used as media for observing wet or biological samples under SEM. spectroscopyonline.com The negligible vapor pressure of the IL prevents the sample from drying out in the high vacuum of the SEM chamber, allowing for the observation of the material's native, swelled morphology. spectroscopyonline.com

Research on metal salts of aliphatic acids has shown that the resulting morphology, as observed by SEM, is highly dependent on the components, with sodium ions, for example, leading to fibrous structures. iiardjournals.org This suggests that SEM analysis of solid-state this compound salts would provide critical information on their crystalline or amorphous structure, particle shape, and aggregation state.

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Morphology

High-Resolution Transmission Electron Microscopy (HRTEM) offers the capability to image the atomic structure of materials, making it an indispensable tool for nanoscale characterization. sciengine.comrothamsted.ac.ukeag.com It provides direct imaging of atomic lattices, defects, and the morphology of individual nanoparticles with resolutions approaching 0.5 ångströms (0.050 nm). sciengine.comeag.com

In the study of this compound compounds, HRTEM is particularly valuable when these compounds are used as surfactants or stabilizing agents in the synthesis of nanomaterials. Alkyl sulfates, including those with butyl chains, can act as templates or capping agents that control the size and shape of nanoparticles. spectroscopyonline.comsolvionic.com For example, the use of 1-butyl-3-methylimidazolium lauryl sulfate, an ionic liquid with structural similarities to this compound, has been shown to direct the synthesis of anisotropic gold nanostructures, resulting in triangular and hexagonal geometries. researchgate.net HRTEM, combined with selected area electron diffraction (SAED), can confirm the crystal structure and preferential growth planes of such nanomaterials. researchgate.neto2si.com

Similarly, in the synthesis of mesoporous silica (B1680970) nanoparticles, anionic surfactants like sodium dodecyl sulfate (a related alkyl sulfate) are used as templates. eurofins.com TEM and HRTEM are crucial for visualizing the resulting pore structure, particle size, and morphology, confirming the successful formation of the desired nanostructure. spectroscopyonline.comeurofins.com The direct observation of materials like tetra-n-butylammonium fluoride (B91410) semiclathrate hydrate (B1144303) using liquid-cell TEM further showcases the power of this technique to reveal dissociation processes and the formation of nanoscale clusters in real-time. filab.fr

Specialized Analytical Approaches

Beyond standard microscopy, a suite of specialized analytical techniques is employed to enhance the detection, quantification, and elemental understanding of this compound compounds.

Chemical Derivatization Strategies for Enhanced Detection and Separation

For analytical techniques like gas chromatography (GC), compounds must be volatile and thermally stable. libretexts.org Polar compounds such as this compound are not inherently suitable for direct GC analysis due to their low volatility and potential for interaction with the chromatographic system. libretexts.orgjfda-online.com Chemical derivatization is a strategy used to chemically modify the analyte to increase its volatility and improve its chromatographic behavior and detection sensitivity. libretexts.orgjfda-online.comrsc.org

The analysis of related organosulfates, such as sterol sulfates, by GC-Mass Spectrometry (GC-MS) highlights common derivatization strategies that are applicable to this compound. nih.govresearchgate.net These methods typically involve two steps: a deconjugation (cleavage) of the sulfate group followed by derivatization of the resulting alcohol, or a direct, one-step derivatization that simultaneously cleaves the sulfate and modifies the molecule. nih.govresearchgate.net The three most common types of derivatization are silylation, acylation, and alkylation. libretexts.orgnih.gov

Silylation: This is the most widely used method, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govacs.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. acs.orgnih.gov

Acylation: This process converts compounds with active hydrogens into esters, thioesters, and amides. researchgate.net Using fluorinated anhydrides can create derivatives that are highly responsive to electron capture detectors (ECD). jfda-online.com

Alkylation: This strategy involves replacing an active hydrogen with an alkyl or benzyl (B1604629) group. libretexts.org For acidic compounds like this compound (in its acid form), esterification is a common alkylation technique. libretexts.orgnih.gov

The choice of reagent depends on the analyte and the desired analytical outcome.

Table 1: Common Derivatization Reagents and Their Applications

Derivatization Method Reagent Abbreviation Target Functional Group Resulting Derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA -OH, -COOH, -NH, -SH Trimethylsilyl (TMS) ether/ester
Alkylation Pentafluorobenzyl Bromide PFB-Br Carboxylic acids, Alcohols Pentafluorobenzyl (PFB) ester
Alkylation Methyl chloroformate MCF Amines, Organic acids Methyl carbamate/ester

Surrogate Analyte Approaches in Quantitative Analysis

Quantitative analysis of compounds in complex matrices like biological fluids or environmental samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be compromised by matrix effects. nih.gov These effects can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov The surrogate analyte approach is a robust method to correct for these variations. researchgate.net

A surrogate is a pure analyte, extremely unlikely to be found in the sample, that is added in a known amount before sample processing. rsc.orgepa.gov Ideally, a surrogate is a stable-isotope-labeled (SIL) version of the target analyte. nih.gov For this compound, this would involve synthesizing a version where some hydrogen atoms are replaced with deuterium (B1214612) (e.g., on the butyl chain) or carbon atoms with ¹³C. This SIL-butyl sulfate would be chemically identical to the native analyte, ensuring it behaves the same way during extraction, chromatography, and ionization, but its higher mass allows it to be distinguished by the mass spectrometer. nih.govlumiprobe.comchromatographyonline.com

The process involves:

Spiking: A known quantity of the SIL-butyl sulfate is added to every sample, calibrator, and quality control sample at the beginning of the workflow. nih.gov

Analysis: The sample is processed and analyzed by LC-MS/MS.

Quantification: The peak area ratio of the native this compound to the SIL-butyl sulfate is calculated. Since the SIL version experiences the same matrix effects and processing losses as the native version, this ratio provides a highly accurate quantification of the target analyte. researchgate.net

This approach is considered the gold standard for quantitative bioanalysis, as it effectively corrects for variations in both extraction recovery and matrix-induced ionization effects. researchgate.netnih.gov

Inductively Coupled Plasma – Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis

Inductively Coupled Plasma – Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of a sample. filab.frslideshare.net It is not used to analyze the molecular structure of this compound but to precisely quantify the elements within the sample, particularly sulfur. sciengine.comrothamsted.ac.uk

The technique works by introducing a sample, typically as a liquid, into a high-temperature argon plasma (6,000-10,000 K). tdx.cat At these temperatures, the sample is desolvated, vaporized, and its constituent atoms are excited to higher energy levels. As they relax back to their ground state, they emit photons of light at characteristic wavelengths for each element. A spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. eag.comtdx.cat

For this compound analysis, ICP-AES is used for:

Sulfur Quantification: Determining the precise sulfur content in a sample is crucial for confirming the purity of a synthesized this compound compound or for quality control in industrial applications. researchgate.netspectroscopyonline.com

Impurity Analysis: It can detect and quantify trace metal impurities that may be present from synthesis catalysts or storage containers. filab.fr

While analyzing sulfur can be challenging due to its primary emission lines being in the vacuum ultraviolet region, modern ICP-AES instruments are purged with inert gas to overcome this issue. spectroscopyonline.com Sample preparation, such as microwave-assisted digestion or combustion in an oxygen bomb, is often required to convert the organic matrix into a simple aqueous solution suitable for introduction into the plasma, thereby minimizing matrix effects. researchgate.netspectroscopyonline.com

Electrochemical Measurements in Catalysis Research

Electrochemical measurements are critical for characterizing ionic liquids and for studying catalytic processes where this compound compounds may be involved. Techniques like cyclic voltammetry (CV) are used to determine the electrochemical window of an ionic liquid, which defines the potential range where it is stable and does not undergo oxidation or reduction. researchgate.netelectrochemsci.orgjlu.edu.cn

A study on a series of butylsulfate-based ionic liquids demonstrated their good electrochemical stability, with electrochemical windows of approximately 4.7 V. researchgate.netelectrochemsci.org This wide window is a desirable property for applications in electrochemical devices like batteries and capacitors. The same study measured other key physicochemical properties, such as ionic conductivity and viscosity, which are vital for understanding ion transport within the liquid. researchgate.netelectrochemsci.org For example, 1-butyl-1-methylpyrrolidinium (B1250683) this compound was found to have a viscosity of 229 mPa·s and an ionic conductivity of 0.54 mS/cm at 298 K. electrochemsci.org

Table 2: Physicochemical and Electrochemical Properties of Select Butylsulfate-Based Ionic Liquids at 298 K

Ionic Liquid Abbreviation Viscosity (η / mPa·s) Ionic Conductivity (κ / mS·cm⁻¹) Electrochemical Window (V)
1-Butyl-3-methylimidazolium this compound [Bmim][BuSO₄] 241 0.55 4.67
1-Butyl-2,3-dimethylimidazolium this compound [DMBim][BuSO₄] 344 0.34 4.73
1-Butyl-1-methylpyrrolidinium this compound [PyrMB][BuSO₄] 229 0.54 4.75

Data sourced from a study on butylsulfate-based ionic liquids. researchgate.netelectrochemsci.orgelectrochemsci.org


Theoretical and Computational Chemistry of Butyl Sulfate Systems

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic structure and related properties of butyl sulfate (B86663). These computational methods are fundamental to understanding its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. DFT optimizations for dibutyl sulfate predict a high electron density around the oxygen atoms of the sulfate group, which facilitates nucleophilic interactions. The sulfur atom, in contrast, carries a significant partial positive charge.

Studies on related ionic liquids, such as those containing the this compound anion, have utilized DFT methods like B3LYP to optimize molecular geometries and understand interaction energies. researchgate.netmdpi.commdpi.com For instance, research on the flotation collector O-isobutyl-N-isobutoxycarbonyl-thionocarbamate found that such molecules preferentially adsorb on specific atoms, a process that can be modeled with DFT. mdpi.com These calculations are crucial for predicting the behavior of molecules in practical applications. mdpi.com

Table 1: Predicted Electronic Properties of Dithis compound using DFT

Property Predicted Value Computational Method
HOMO Energy -7.2 eV DFT (B3LYP)
LUMO Energy -1.8 eV DFT (B3LYP)
Partial Charge (Sulfur) +1.2 e DFT
Partial Charge (Oxygen) -0.8 e DFT
Dipole Moment 4.5 Debye HF/6-31G*

Data sourced from reference .

Ab Initio Calculations

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are employed to study this compound systems, particularly in the context of ionic liquids. nih.govx-mol.com These calculations have been used to predict various quantum chemical descriptors for the this compound anion ([BUSO4]⁻) alongside other alkyl sulfates. nih.govx-mol.com Such studies help in evaluating the chemical reactivity and stability of these ions. nih.gov

The interaction between imidazolium-based ionic liquids and radioactive elements has also been investigated using Hartree-Fock (HF) theory and B3LYP hybrid DFT, which are types of ab initio and DFT methods, respectively. aip.org While not directly focused on this compound, this research highlights the capability of these methods to model complex interactions involving ionic species. aip.org Similarly, ab initio calculations have been successfully applied to determine the structure of related compounds like bis(tert-butyl)sulfurdiimide, showing good agreement with experimental gas-phase and solid-phase data. researchgate.net

HOMO-LUMO Analysis and Electronic Property Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (Eg = |EHOMO− ELUMO|) is a key parameter for assessing molecular reactivity and kinetic stability. researchgate.net

For dithis compound, the HOMO-LUMO gap is estimated to be around 5 to 6 eV, which suggests moderate reactivity. In a comparative study of various anions for ionic liquids, the this compound anion was found to have a high global softness value, indicating greater polarizability and reactivity compared to other molecules in its group. acs.org Ab initio studies on the this compound anion have been conducted to determine these and other global scalar properties like electronegativity and chemical hardness, which are derived from HOMO and LUMO energies. nih.govacs.org

Table 2: Global Scalar Properties of this compound Anion

Property Definition Significance
HOMO-LUMO Gap (Eg) The energy difference between the HOMO and LUMO. Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Global Hardness (η) A measure of a molecule's resistance to polarization. Hard molecules have a large HOMO-LUMO gap.
Global Softness (s) The reciprocal of global hardness, indicating the ability to accept electrons. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. acs.org

This table describes concepts from references researchgate.netacs.org.

Analysis of Electron Density and Topological Properties

The theory of Atoms in Molecules (AIM) provides a method for analyzing a molecule's electron density (ρ(r)) and its topological properties to characterize chemical bonds and non-covalent interactions. mdpi.comnih.gov By analyzing the Laplacian of the electron density (∇²ρ) and other parameters at bond critical points (BCPs), one can classify the nature of these interactions. mdpi.com

While specific AIM or Electron Localization Function (ELF) studies for this compound were not found in the provided search results, these methods are routinely applied to similar molecules to understand bonding. mdpi.comnih.gov For example, in a study of N-Butyl-1H-benzimidazole, topological analysis was used to investigate non-covalent interactions within the molecule. mdpi.com Quantum theory establishes a direct correlation between the topology of a molecule's electron probability density and its inherent properties, making this a valuable, though computationally intensive, area of study. tdl.orgarxiv.org Such an analysis for this compound would reveal detailed information about the covalent character of the S-O and C-O bonds and any intramolecular non-covalent interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the behavior of substances in different phases and mixtures.

Solvation Studies in Ionic Liquid-Aqueous Mixtures

Molecular dynamics simulations have been instrumental in studying the structure and dynamics of ionic liquids (ILs) containing butyl groups when mixed with co-solvents like water or alcohols. rsc.orgresearchgate.net These simulations provide insights into how the presence of water affects the properties of the IL. nsmsi.ir

In mixtures of 1-butyl-3-methylimidazolium-based ILs and water, MD simulations show that water molecules can significantly enhance the mobility of the ions. nsmsi.ir Studies on the solvation of dyes in these mixtures indicate that preferential solvation occurs, where the local composition around a solute molecule differs from the bulk composition. rsc.org Quantum chemistry and MD calculations have confirmed that complex solvent species, such as an IL–Water complex, can form, acting as the most efficient solvent species in the mixture. rsc.org These findings are critical for designing IL-based systems for specific applications where solvent behavior is key. rsc.orgmdpi.com

Intermolecular Interactions and Hydrogen Bonding Analysis

The intermolecular forces in systems containing this compound are dictated by a combination of van der Waals forces from the butyl chains and stronger, more specific interactions involving the sulfate group. The high electron density on the oxygen atoms of the sulfate moiety makes them potent hydrogen bond acceptors. nih.govnih.gov Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Reduced Density Gradient (RDG) are employed to analyze these non-covalent interactions. nih.govmdpi.com

Analysis of similar systems reveals that hydrogen bonds involving sulfate or analogous sulfonyl groups are crucial in defining the supramolecular structure. royalsocietypublishing.orgresearchgate.net For instance, studies on hydrogen bonds to sulfonyl groups show a preference for interactions with hydrogen bond donors, with median distances of approximately 2.75 Å for O-H donors. The geometry of these bonds is highly directional, often aligning with the lone pair electrons of the acceptor oxygen atoms.

In the context of this compound, the oxygen atoms can form hydrogen bonds with donor molecules (e.g., water, alcohols) present in the system. nih.govnih.gov The strength and nature of these interactions can be quantified using topological analysis and Natural Bond Orbital (NBO) analysis. NBO analysis reveals the stabilization energy E(2) associated with charge transfer from a donor orbital to an acceptor orbital, which is a key indicator of hydrogen bond strength. mdpi.commdpi.com For example, in a related hydroxyl-functionalized imidazolium (B1220033) chloride ionic liquid, the O-H···Cl hydrogen-bonding interaction energy was calculated to be approximately 133.8 kJ/mol. mdpi.com

Table 1: Theoretical Approaches to Analyze Intermolecular Interactions

Computational Method Information Provided Relevant Findings in Analogous Systems
Density Functional Theory (DFT) Optimized geometries, interaction energies, vibrational frequencies. mdpi.comresearchgate.net Used to model hydrogen-bonded complexes and calculate shifts in vibrational frequencies upon bond formation. nih.gov
Atoms in Molecules (AIM) Characterization of bond critical points (BCPs), electron density (ρ(r)), and its Laplacian (∇²ρ(r)) to define bond type and strength. mdpi.comnih.gov Confirms the presence of hydrogen bonds and characterizes them as primarily electrostatic interactions. nih.gov
Reduced Density Gradient (RDG) Visualizes and identifies the type and strength of non-covalent interactions (e.g., hydrogen bonds, van der Waals). nih.govmdpi.com Highlights regions of weak, attractive interactions corresponding to hydrogen bonding and van der Waals forces. researchgate.net
Natural Bond Orbital (NBO) Quantifies hyperconjugative interactions and charge transfer stabilization energies (E(2)) between donor and acceptor orbitals. mdpi.commdpi.com Larger E(2) values indicate stronger interactions and greater system stabilization. mdpi.com

Theoretical Prediction of Chemical Performance

Computational chemistry provides powerful tools to predict the chemical reactivity and performance of molecules like this compound without the need for extensive experimentation. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate fundamental electronic properties that govern a molecule's behavior. ub.edursc.org

For dithis compound, DFT calculations yield key descriptors of its reactivity. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) indicates the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. dntb.gov.ua DFT optimizations predict a HOMO-LUMO gap of approximately 5–6 eV for dithis compound, suggesting moderate reactivity.

Furthermore, calculations of the electrostatic potential surface and partial charges reveal the charge distribution across the molecule. In dithis compound, the sulfur atom carries a significant partial positive charge, while the oxygen atoms of the sulfate group are highly electronegative and bear partial negative charges. This charge distribution makes the oxygen atoms nucleophilic centers, capable of engaging in interactions with electrophiles, and the butyl groups susceptible to nucleophilic substitution reactions. rsc.org

Table 2: Predicted Electronic Properties of Dithis compound via DFT

Property Predicted Value/Description Implication for Chemical Performance
HOMO-LUMO Gap ~5–6 eV Indicates moderate chemical reactivity and kinetic stability.
Electrostatic Potential High electron density localized on the sulfate oxygen atoms. Oxygen atoms act as primary sites for nucleophilic interactions and hydrogen bonding.
Partial Atomic Charges Sulfur: ~+1.2 e; Oxygen: ~-0.8 e The polarized S-O bonds contribute to the electrophilic character of the sulfur atom and the nucleophilic character of the oxygen atoms.
Bond Dissociation Energy (BDE) - S-O BDE is a predictor of stability against oxidation. DFT methods like B3P86 can predict S-O BDEs with an RMSE of ~3.3 kcal/mol. tandfonline.com

These theoretical predictions are instrumental in understanding reaction mechanisms. For instance, in reactions involving sulfate radicals (SO₄⁻), DFT calculations on analogous alkyl sulfates show that hydrogen abstraction is a dominant pathway, and the reactivity increases with the length of the alkyl chain. acs.org Such computational insights help in predicting the most probable degradation pathways and reactive sites of this compound in various chemical environments. dntb.gov.uaacs.org

Kinetic Modeling and Reaction Dynamics

Computer-Generated Kinetic Model Predictions

The complexity of chemical reactions, such as pyrolysis or hydrolysis, necessitates the use of computer-generated kinetic models to predict the evolution of species concentrations over time. rsc.orgacs.org These models are built using automated reaction mechanism generators, which systematically identify all plausible elementary reaction steps. science.govmdpi.com

A pertinent example is the use of the automated Reaction Mechanism Generator (RMG) to create reaction networks for the thermal decomposition of structurally related compounds like di-tert-butyl sulfide (B99878). acs.org For such systems, the model can include hundreds of species and thousands of reactions. The rate parameters for these reactions are often derived from ab initio quantum chemistry calculations. The resulting kinetic model's predictions can then be compared with experimental data for validation. acs.org In the case of di-tert-butyl sulfide pyrolysis, the computer-generated model successfully matched most experimental observations.

For alkyl sulfates, kinetic models have been developed to simulate hydrolysis. researchgate.netrsc.org These models reveal that the hydrolysis can proceed through both uncatalyzed and acid-catalyzed pathways. The rate coefficients for these pathways are derived by fitting the model's output to experimental data, often through computer simulation of the reaction's initial phase. researchgate.netrsc.org This approach allows for the quantitative prediction of product formation under various conditions.

Table 3: Components of a Computer-Generated Kinetic Model

Component Function Example Application
Pathway Generator Automatically generates a network of elementary reactions based on chemical rules. mdpi.com Predicting degradation pathways of organic compounds in advanced oxidation processes.
Rate Constant Estimator Calculates reaction rate constants, often using quantum mechanical methods or linear free energy relationships. acs.org Estimating rate constants for hydrogen abstraction and addition reactions in alkyl sulfate oxidation. acs.org
ODE Solver Solves the system of ordinary differential equations representing the change in species concentration over time. Simulating concentration profiles of reactants and products during hydrolysis of sodium dodecyl sulfate. researchgate.netrsc.org
Model Validation Compares predicted concentration profiles and reaction rates with experimental data. Matching predicted product distribution with experimental data from pyrolysis of di-tert-butyl sulfide. acs.org

Reaction Dynamics Investigations

Molecular dynamics (MD) simulations provide a powerful lens to investigate the time-dependent behavior of molecules, including conformational changes, diffusion, and the dynamics of intermolecular interactions. ebsco.comresearchgate.net These simulations model the atomic motions based on classical mechanics, allowing for the observation of chemical processes at a molecular level. ebsco.com

For systems containing the this compound anion, MD simulations can elucidate structural and dynamic properties. researchgate.netresearcher.life Studies on ionic liquids containing 1-n-butyl-3-methylimidazolium have shown that cations and anions exhibit different diffusion rates and that their motion is correlated. researchgate.net Such simulations can also reveal the dynamics of hydrogen bonding, tracking the formation and breaking of these bonds over time, which is critical for understanding reaction mechanisms in solution. mdpi.com

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy complement computational approaches by providing quantitative data on dynamics. For instance, NMR has been used to study the binding and dynamics of ionic liquids containing methyl sulfate and octyl sulfate with proteins, revealing details about molecular interactions and mobility. researcher.life Similarly, studies on systems including 1-ethyl-3-methylimidazolium (B1214524) n-butyl sulfate have used fluorescence anisotropy to probe the microfluidity and rotational relaxation times of molecules in the system, providing insight into the local environment's dynamics.

Table 4: Dynamic Properties from Investigations of this compound-Containing Systems

Property Method Finding/Observation Reference
Rotational Relaxation Time Fluorescence Anisotropy Addition of 1-ethyl-3-methylimidazolium n-hexyl sulfate decreased the average rotational relaxation time of a probe from 1.12 ns to 0.40 ns, indicating increased microfluidity.
Self-Diffusivity Molecular Dynamics In related ionic liquids, cations diffuse faster than anions and exhibit anisotropic displacement. researchgate.net
Hydrogen Bond Dynamics AIMD Simulations In a hydroxyl-functionalized imidazolium chloride system, stable states with strong O-H···Cl and C-H···Cl interactions were observed at timescales of 100-400 fs. mdpi.com
Binding Dynamics NMR Spectroscopy Saturation Transfer Difference (STD) NMR and relaxation studies identified the binding sites and interaction strengths of imidazolium-based sulfates with proteins. researcher.life

Computational Approaches in Catalyst Design and Optimization

Theoretical Prediction of Catalytic Activity

While this compound itself is a reagent, related sulfated materials, such as sulfated metal oxides (e.g., sulfated zirconia, SnO₂), are known to act as potent solid acid catalysts. acs.orgresearchgate.netresearchgate.netrsc.org Computational chemistry is indispensable for the rational design and optimization of these catalysts, enabling the prediction of catalytic activity before synthesis and testing. researchgate.netbiorxiv.org

The primary computational methods employed are Density Functional Theory (DFT) and, increasingly, machine learning (ML). researchgate.nettandfonline.com DFT is used to model the catalyst surface and the adsorption of reactants, intermediates, and products. acs.orgresearchgate.net By calculating the energies of these species and the activation barriers for elementary reaction steps, a detailed picture of the reaction mechanism and its energetics can be constructed. mdpi.comresearchgate.net

A key concept in computational catalyst design is the use of "descriptors"—simple, calculable properties that correlate with catalytic activity. researchgate.nettandfonline.com For acid-catalyzed reactions on sulfated oxides, descriptors can include the adsorption energy of a probe molecule or the energy of a key reaction intermediate. tandfonline.com DFT calculations have shown that the introduction of sulfate groups onto metal oxides like zirconia enhances Brønsted acidity, which is crucial for their catalytic performance in reactions like acetalization and esterification. acs.orgrsc.org The catalytic activity of these materials is attributed to the electron-withdrawing effect of the sulfate groups, which increases the acid strength of the surface. acs.org

Recent studies have leveraged these computational approaches to great effect. For example, DFT calculations on a sulfated MOF-808 catalyst supported the experimentally observed high catalytic activity in benzaldehyde (B42025) acetalization, showing a direct link between the computationally modeled structure and its real-world performance. rsc.org Similarly, DFT was used to study the transesterification of triacetin (B1683017) on a sulfated zirconia surface, identifying the likely catalytic sites and confirming the spontaneity of the reaction steps. researchgate.net

Table 5: Computational Strategies for Predicting Catalytic Activity

Approach Description Application Example
Mechanism-Based (DFT) Calculates the full energy profile of a catalytic cycle, including transition states, to determine the rate-limiting step and overall turnover frequency. researchgate.netresearchgate.net Modeling the transesterification of triacetin on a sulfated zirconia catalyst to determine Gibbs free energies for each reaction step. researchgate.net
Descriptor-Based (DFT) Uses easily calculable properties (e.g., adsorption energy of an intermediate) as a proxy for catalytic activity, often visualized in "volcano plots". tandfonline.com Using the binding energies of intermediates to predict the activity of high-entropy materials for electrocatalytic reactions. tandfonline.com
Data-Driven (Machine Learning) Employs statistical models or neural networks to learn structure-activity relationships from large datasets of calculated or experimental results. researchgate.netrsc.org Predicting the adsorption energies of CO and H on high-entropy alloy surfaces to screen for potential catalysts. tandfonline.com
Hybrid Approaches Combines DFT calculations with experimental data to build and validate models. mdpi.com Correlating the type and coverage of sulfated species on zirconia (from DFT) with experimentally measured catalytic activity. acs.org

Mechanistic Elucidation through Computational Methods

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. These theoretical approaches provide detailed insights into reaction pathways, transition states, and the electronic properties of intermediates that are often difficult to capture through experimental means alone. The primary reactions of this compound that have been clarified using computational methods are alkylation and hydrolysis.

Alkylation Mechanisms

Dithis compound is recognized for its function as an alkylating agent, capable of transferring butyl groups to nucleophilic sites on other molecules. Computational studies support the understanding of this reactivity. In the context of sulfuric acid-catalyzed alkylation of isobutane (B21531) with butene, this compound acts as a critical intermediate. hep.com.cn The reaction mechanism, supported by quantum chemistry studies, involves the initial reaction of an olefin like butene with sulfuric acid to form an acid this compound. hep.com.cn

This intermediate facilitates the formation of butyl carbocations, such as the sec-butyl carbocation and the more stable tert-butyl carbocation. hep.com.cn The stability and structure of the tert-butyl cation have been extensively modeled using high-level ab initio, DFT, and CCSD(T) computational methods, which confirm its planar geometry and stability due to hyperconjugation. acs.org These computationally verified stable carbocations can then react with other olefins in dimerization or oligomerization reactions, leading to the final alkylate products. hep.com.cn

DFT calculations on dithis compound predict a significant partial positive charge on the sulfur atom and high electron density on the sulfate oxygen atoms, which enables interactions with nucleophiles and facilitates the alkylation process.

Hydrolysis Mechanisms

Computational methods have also been applied to understand the hydrolysis of this compound, a reaction that yields butanol and sulfuric acid. Theoretical studies on various organosulfates, including butyl derivatives, have been conducted to determine the thermodynamics and kinetics of hydrolysis. copernicus.org Electronic structure calculations have been used to compute the enthalpy of hydrolysis, confirming that the formation of the corresponding alcohol is a thermodynamically favorable process. copernicus.org

While specific mechanistic pathways for this compound hydrolysis are not extensively detailed in the literature, computational studies on analogous compounds like methyl phosphate (B84403) and other sulfate esters provide a framework for potential mechanisms. acs.org These studies often investigate associative pathways, which proceed through a five-membered transition state, and dissociative pathways. For similar compounds, computational results have helped determine which pathway is more energetically favorable in both gas and aqueous phases. acs.org

Computed Properties and Research Findings

Computational chemistry provides specific data points that help explain the reactivity of this compound. Density Functional Theory (DFT) optimizations have been used to predict key electronic properties of dithis compound. These findings are crucial for building a complete picture of its chemical behavior and for rationalizing experimentally observed reaction outcomes.

Table 1: DFT-Predicted Electronic Properties of Dithis compound

Property Predicted Value Significance Source
HOMO-LUMO Gap ~5–6 eV Indicates moderate reactivity.
Partial Charge (Sulfur) +1.2 e The high positive charge makes the sulfur atom a prime site for nucleophilic attack.

Table 2: Key Computationally Studied Intermediates in this compound Reactions

Intermediate Role in Mechanism Computational Insight Source
Acid this compound Initial intermediate Formed from the reaction of butene and sulfuric acid, preceding carbocation formation. hep.com.cn

Future Directions and Emerging Research Avenues

Development of Novel Butyl Sulfate (B86663) Derivatives for Targeted Applications

Research is actively exploring the synthesis of novel butyl sulfate derivatives designed for specific, high-value applications, moving beyond traditional industrial uses. Di-n-butyl sulfate (PubChem CID: 12239) is already recognized as an intermediate in producing surfactants and detergents, and its utility in material science for developing new polymer blends is an ongoing area of investigation. chemimpex.com

A significant direction involves the creation of ionic liquids (ILs) incorporating n-butyl side chains and hydrogen sulfate (HSO₄⁻) as anions. These ILs have demonstrated promising antibacterial activities, suggesting their potential as active pharmaceutical ingredients. For instance, ionic liquids featuring 1-methyl-3-butyl imidazolium (B1220033) cations and hydrogen sulfate anions have exhibited notable antibacterial efficacy. nih.gov

Another innovative derivative is N-butyl-O-sulfate chitosan, a biocompatible amphiphilic compound that has shown anticoagulant activity. researchgate.net Molecular mechanics and dynamics simulations have been employed to characterize its interactions, indicating its potential as a drug carrier and in other biomedical applications. researchgate.net

Furthermore, hybrid nano-catalysts, such as Butyl methyl imidazolium silica (B1680970) sulfate (BMIm)SS, represent a cutting edge in derivative development. This novel material has been successfully applied in the synthesis of new 1,2-diol monoesters of ibuprofen (B1674241), which exhibit potent analgesic properties, showcasing its utility in pharmaceutical synthesis. researcher.lifenih.gov

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly being integrated into the synthesis and application of this compound compounds to minimize environmental impact and enhance sustainability. Researchers are adopting greener synthesis procedures, such as the metathesis method, for the development of ionic liquids that include hydrogen sulfate anions. nih.gov

The broader application of green chemistry principles in chemical synthesis aims to reduce or eliminate the generation and use of hazardous substances. This includes employing non-hazardous solvents or solvent-free conditions, utilizing renewable resources, and designing processes with high atom economy. royalsocietypublishing.orgresearchgate.netcore.ac.uk For example, solvent-free approaches have been explored for various syntheses, offering advantages over classical methods. researchgate.net The use of phase transfer catalysis in esterification reactions also aligns with green chemistry principles by potentially reducing waste, even if initial yields or atom economies might be low. core.ac.uk Future research will likely focus on optimizing these green methodologies to achieve higher yields and efficiencies for this compound and its derivatives.

Advanced Catalytic Systems Based on this compound Motifs

This compound motifs are gaining traction in the design of advanced catalytic systems, particularly for biomass conversion and organic synthesis. Metal sulfates, such as ferric sulfate (Fe₂(SO₄)₃, PubChem CID: 24855), have shown significant potential as catalysts. For instance, Fe₂(SO₄)₃ has been identified as a highly efficient catalyst for the one-pot synthesis of butyl levulinate from biomass-derived carbohydrates, including fructose (B13574), glucose, cellulose (B213188), inulin (B196767), and sucrose (B13894). researchgate.netsciengine.com

Table 1: Butyl Levulinate Yields from Various Carbohydrates Catalyzed by Fe₂(SO₄)₃ researchgate.netsciengine.com

CarbohydrateButyl Levulinate Yield (mol%)
Fructose62.8
Glucose39.6
Cellulose30.5
Inulin56.6
Sucrose50.1

Note: Conditions for the above data were typically 463 K, 3 h reaction time, 5.0 g/L catalyst dosage, and 25 g/L carbohydrate concentration for fructose, with variations for other carbohydrates.

Beyond simple metal sulfates, more complex this compound-containing ionic liquids are being investigated as efficient catalysts. 1-(4-Sulfonic Acid)-butyl-3-Methylimidazolium Hydrogen Sulfate ([bsmim][HSO₄], PubChem CID: 16218764) has demonstrated improved catalytic activity in esterification reactions and the synthesis of dibenzoxanthenes compared to sulfuric acid, functioning as a reservoir for releasing the active acid catalyst. researchgate.netmdpi.com The development of hybrid nano-catalysts like Butyl methyl imidazolium silica sulfate (BMIm)SS for organic transformations, such as the synthesis of ibuprofen derivatives, further exemplifies the growing role of this compound motifs in heterogeneous catalysis. researcher.lifenih.gov

Deeper Understanding of Environmental Fate and Remediation Strategies

As the use of various chemical compounds expands, understanding and mitigating their environmental impact becomes paramount. For this compound compounds, research is focusing on their environmental fate and developing effective remediation and recovery strategies. Ionic liquids, including those with this compound components like 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim]HSO₄, PubChem CID: 16218764), are of particular interest due to their potential environmental impact and high cost, making recovery and recycling crucial. researchgate.net

Recent studies have explored electrodialysis (ED) as an efficient method for the recovery and concentration of [Bmim]HSO₄ from wastewater. This research investigates the influence of initial concentration, voltage, and linear flow velocity on recovery efficiency. researchgate.net

Table 2: Electrodialysis Recovery Efficiency of [Bmim]HSO₄ from Wastewater researchgate.net

Initial [Bmim]HSO₄ Concentration (M)Applied Potential (V)Linear Flow Velocity (cm/s)Recovery Efficiency (%)Degree of Concentration (fold)Current Efficiency (%)Energy Consumption (kWh/m³)
0.24298.82.367.328
0.01 (trend)--Increased with conc.---

Note: Data for 0.01M shows that recovery efficiency increases with increasing initial concentration.

Further research in this area will likely focus on scaling up these recovery technologies for real-world wastewater treatment and exploring combined processes, such as adsorption, extraction, and vacuum distillation, to maximize recovery advantages. researchgate.net

Integration of Experimental and Advanced Computational Methodologies

The integration of experimental and advanced computational methodologies is becoming increasingly vital for understanding the fundamental properties and predicting the behavior of this compound compounds and their derivatives. Computational studies, including ab initio methods, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations, are being utilized to investigate intermolecular interactions, thermodynamic properties, and reaction mechanisms. nih.govresearchgate.netbohrium.comaip.orgacs.orgfrontiersin.org

For instance, in silico studies have been used to evaluate the antibacterial potential of ionic liquids containing n-butyl side chains and hydrogen sulfate anions, complementing experimental biological evaluations. nih.gov Computational investigations have also delved into the non-covalent interactions within 1-butyl-3-methylimidazolium-based ionic liquids, which significantly influence their properties like viscosity. aip.org Furthermore, experimental-computational approaches are being applied to study the thermodynamic properties and intermolecular interactions of binary mixtures involving this compound-containing deep eutectic solvents, providing crucial theoretical support for their further utilization. bohrium.com These advanced computational tools enable a deeper understanding of structure-property relationships, guiding the rational design of new this compound derivatives and optimizing their synthesis and applications.

Q & A

How can the PICOT framework structure research questions on this compound’s environmental impact?

  • Methodological Answer :
  • Population : Aquatic ecosystems in industrial zones.
  • Intervention : Measured this compound concentrations (e.g., 0.5–5 mg/L).
  • Comparison : Untreated vs. bioremediation-exposed samples.
  • Outcome : LC50_{50} values for Daphnia magna.
  • Time : 48-hour exposure period.
    This ensures clarity and aligns with hypothesis-driven research .

Q. What protocols ensure ethical compliance in studies involving this compound and human cell lines?

  • Methodological Answer : Obtain IRB approval for cytotoxicity assays. Adhere to OECD Guidelines 423 (acute toxicity) and 471 (mutagenicity). Use anonymized cell lines (e.g., HEK-293) and disclose conflicts of interest. Publish negative results to avoid publication bias .

Contradictory Data Resolution

Q. How do researchers reconcile conflicting reports on this compound’s biodegradability in anaerobic vs. aerobic conditions?

  • Methodological Answer : Conduct comparative microcosm studies under standardized OECD 301 (aerobic) and 311 (anaerobic) protocols. Monitor sulfate release via ion chromatography and microbial diversity via 16S rRNA sequencing. Use Mantel tests to correlate degradation rates with microbial community shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl sulfate
Reactant of Route 2
Reactant of Route 2
Butyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.